molecular formula C18H18F3N5O2S B10971104 3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide

3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide

Cat. No.: B10971104
M. Wt: 425.4 g/mol
InChI Key: UONQORKNMGKOAT-UHFFFAOYSA-N
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Description

3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide typically involves multiple stepsThe cyclopropyl group is then added, and the final step involves the formation of the thieno[2,3-D]pyrimidin-3(4H)-YL moiety .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors is also common in industrial settings to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]-N-[2,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-3(4H)-YL]propanamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C18H18F3N5O2S

Molecular Weight

425.4 g/mol

IUPAC Name

3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)propanamide

InChI

InChI=1S/C18H18F3N5O2S/c1-9-7-12-16(29-9)22-10(2)26(17(12)28)24-15(27)5-6-25-13(11-3-4-11)8-14(23-25)18(19,20)21/h7-8,11H,3-6H2,1-2H3,(H,24,27)

InChI Key

UONQORKNMGKOAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)N=C(N(C2=O)NC(=O)CCN3C(=CC(=N3)C(F)(F)F)C4CC4)C

Origin of Product

United States

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